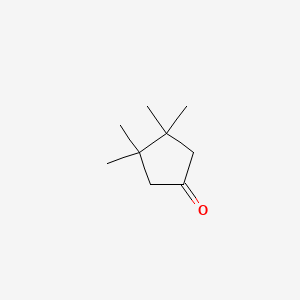3,3,4,4-tetramethylcyclopentanone
CAS No.: 56077-22-6
Cat. No.: VC7981211
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56077-22-6 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 3,3,4,4-tetramethylcyclopentan-1-one |
| Standard InChI | InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3 |
| Standard InChI Key | DEMDAOTZMLQKIF-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)CC1(C)C)C |
| Canonical SMILES | CC1(CC(=O)CC1(C)C)C |
Introduction
Structural and Molecular Characteristics
3,3,4,4-Tetramethylcyclopentanone belongs to the class of alicyclic ketones, featuring a cyclopentane ring with methyl groups at the 3 and 4 positions (Figure 1). The molecule’s rigidity and steric hindrance arising from its substitution pattern significantly influence its chemical behavior.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.22 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| CAS Registry Number | 56077-22-6 |
The absence of reported boiling points and densities underscores the need for further experimental characterization. Computational models predict that the compound’s steric bulk may lower its volatility compared to simpler cyclopentanones .
Synthesis and Production Methods
Ketonic Decarboxylation of Tertiary Carboxylic Acids
Recent advances in ketonic decarboxylation have enabled the synthesis of sterically hindered ketones like 3,3,4,4-tetramethylcyclopentanone. This method involves the condensation of tertiary carboxylic acids in the presence of acid catalysts. For example, tertiary acids such as 3,3,4,4-tetramethylcyclopentanecarboxylic acid can undergo decarboxylation at elevated temperatures (150–250°C) to yield the corresponding ketone .
Reaction Conditions
-
Catalyst: Heterogeneous acid catalysts (e.g., silica-alumina)
-
Temperature: 180–220°C
-
Solvent: Solvent-free or aprotic solvents (e.g., toluene)
-
Yield: ~40–60% (theoretical maximum for hindered substrates)
Titanium-Mediated Cyclization
Alternative routes involve titanium-based catalysts. A method analogous to the synthesis of 2,3,4,5-tetramethyl-2-cyclopentenone employs titanium tetrachloride () to facilitate cyclization of pre-functionalized precursors . For instance, reacting 3,3,5-trimethyl-5-trimethylstannylcyclohexanone with in dichloromethane at 0°C under nitrogen yields tetramethylcyclopentanone derivatives after purification .
Optimization Challenges
-
Steric hindrance reduces reaction efficiency, necessitating excess reagents.
-
Purification often requires silica gel chromatography due to byproduct formation .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its ketone group and steric environment.
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride () reduces the ketone to 3,3,4,4-tetramethylcyclopentanol, though yields are moderate (50–70%) due to steric effects.
-
Oxidation: Resistant to further oxidation under standard conditions (e.g., ), a trait attributed to the stability of the quaternary carbon centers .
Nucleophilic Additions
Grignard reagents exhibit limited reactivity owing to steric blockade of the carbonyl carbon. For example, methylmagnesium bromide () fails to add to the ketone, even under reflux .
Applications in Scientific Research
Ligand Synthesis
Although direct applications of 3,3,4,4-tetramethylcyclopentanone are sparsely documented, structurally related compounds like 2,3,4,5-tetramethyl-2-cyclopentenone serve as precursors to chiral ligands in asymmetric catalysis . By analogy, 3,3,4,4-tetramethylcyclopentanone could potentially undergo functionalization to yield sterically demanding ligands for transition-metal complexes.
Polymer Science
The compound’s rigidity makes it a candidate for incorporation into high-performance polymers. For instance, polyketones derived from bicyclic ketones exhibit enhanced thermal stability, though no studies specific to this derivative have been published .
Comparative Analysis with Related Compounds
Table 2: Structural and Reactivity Comparison
| Compound | Molecular Formula | Substituent Positions | Reactivity with |
|---|---|---|---|
| Cyclopentanone | None | High | |
| 2,2,4,4-Tetramethylcyclopentanone | 2,2,4,4 | Moderate | |
| 3,3,4,4-Tetramethylcyclopentanone | 3,3,4,4 | Low |
The 3,3,4,4 isomer exhibits lower reactivity in reduction reactions compared to its 2,2,4,4 counterpart, highlighting the impact of substituent positioning .
Future Research Directions
-
Pharmacological Profiling: Investigate potential bioactivity, leveraging its structural similarity to bioactive terpenoids.
-
Catalytic Applications: Develop asymmetric catalysts using functionalized derivatives.
-
Thermal Stability Studies: Characterize decomposition pathways for polymer applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume